4-({3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]acryloyl}amino)benzoic acid
Overview
Description
4-({3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]acryloyl}amino)benzoic acid, also known as CMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
4-({3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]acryloyl}amino)benzoic acid is believed to exert its anticancer effects by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, this compound can prevent the spread of cancer cells and promote cell death. This compound has also been shown to inhibit the activity of other enzymes involved in cancer progression, such as cathepsin B and urokinase-type plasminogen activator.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of MMPs and other enzymes involved in cancer progression. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-({3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]acryloyl}amino)benzoic acid in lab experiments is its high purity and stability, which allows for consistent and reproducible results. This compound also has a relatively low toxicity, making it a safer alternative to other anticancer agents. However, one limitation of using this compound in lab experiments is its high cost, which may limit its widespread use in research.
Future Directions
There are several future directions for research on 4-({3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]acryloyl}amino)benzoic acid. One area of interest is the development of this compound-based drug delivery systems for targeted cancer therapy. Another area of research is the synthesis of this compound derivatives with improved anticancer activity and selectivity. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on other cellular processes.
Scientific Research Applications
4-({3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]acryloyl}amino)benzoic acid has been studied for its potential applications in various fields, including cancer research, drug delivery systems, and materials science. In cancer research, this compound has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been used in drug delivery systems as a carrier for drugs, allowing for targeted delivery to specific cells or tissues. In materials science, this compound has been studied for its potential use as a building block for the synthesis of functional materials.
properties
IUPAC Name |
4-[[(E)-3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4/c1-15-4-2-3-5-20(15)22(28)27-21(14-16-6-10-18(25)11-7-16)23(29)26-19-12-8-17(9-13-19)24(30)31/h2-14H,1H3,(H,26,29)(H,27,28)(H,30,31)/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQPKVKUYIPYIK-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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